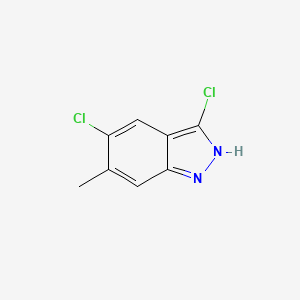

3,5-dichloro-6-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJSJZSBKUCGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744349 | |

| Record name | 3,5-Dichloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-10-7 | |

| Record name | 3,5-Dichloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-dichloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5-dichloro-6-methyl-1H-indazole. Due to the absence of a directly published synthesis protocol for this specific compound, the methodologies presented herein are based on established and analogous chemical transformations for structurally related molecules. This document is intended to serve as a foundational resource for researchers undertaking the synthesis of this and similar indazole derivatives.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry for the development of new therapeutic agents. The target molecule, this compound, possesses a substitution pattern that may confer specific pharmacological activities, making its synthesis a subject of interest for drug discovery and development programs.

This guide outlines a plausible and robust two-step synthetic route starting from the commercially available 2,4-dichloro-5-methylaniline. The proposed pathway involves a classical diazotization reaction followed by an intramolecular cyclization to construct the desired indazole ring system.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step sequence starting from 2,4-dichloro-5-methylaniline. The initial step involves the conversion of the primary aromatic amine to a diazonium salt. The subsequent step is the intramolecular cyclization of the diazonium intermediate to form the indazole ring. The presence of a chlorine atom ortho to the amino group in the starting material is anticipated to facilitate the formation of the 3-chloro-indazole derivative.

Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for optimization.[1]

Step 1: Diazotization of 2,4-dichloro-5-methylaniline

This procedure describes the formation of 2,4-dichloro-5-methylbenzenediazonium chloride from 2,4-dichloro-5-methylaniline.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-dichloro-5-methylaniline | 176.04 | 17.6 g | 100 |

| Concentrated Hydrochloric Acid | 36.46 | 30 mL | ~360 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 105 |

| Water (deionized) | 18.02 | 150 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-dichloro-5-methylaniline (17.6 g, 100 mmol) in a mixture of water (100 mL) and concentrated hydrochloric acid (30 mL).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 105 mmol) in water (50 mL) and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

-

The resulting solution of 2,4-dichloro-5-methylbenzenediazonium chloride is typically used immediately in the next step without isolation.

Step 2: Intramolecular Cyclization to this compound

This procedure describes the cyclization of the in situ generated diazonium salt to the final product. The cyclization of ortho-chlorinated diazonium salts to 3-chloroindazoles can often occur upon gentle warming of the diazotization reaction mixture.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-dichloro-5-methylbenzenediazonium chloride solution | - | From Step 1 | ~100 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Slowly warm the cold diazonium salt solution from Step 1 to room temperature and then gently heat to 40-50 °C. The progress of the cyclization can be monitored by the evolution of nitrogen gas.

-

Maintain the temperature until gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected materials, reaction conditions, and projected outcomes for the synthesis of this compound. The quantitative data is an estimation based on yields reported for similar transformations.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) | Projected Purity (%) |

| 1 | 2,4-dichloro-5-methylaniline | NaNO₂, HCl | Water | 0-5 | 1 - 1.5 | ~95 (in situ) | - |

| 2 | 2,4-dichloro-5-methylbenzenediazonium chloride | - | Water | 40-50 | 1 - 2 | 60-70 | >95 (after purification) |

Logical Workflow Diagram

The logical workflow for the synthesis is presented below, illustrating the key stages from starting material to the purified final product.

Logical workflow for the synthesis of this compound.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound based on well-established chemical principles. The proposed two-step synthesis from 2,4-dichloro-5-methylaniline offers a practical approach for obtaining this target molecule. It is important to note that the provided experimental protocols are adapted from analogous reactions and may require optimization for this specific substrate to achieve the best possible yield and purity. Researchers are encouraged to use this guide as a starting point and to carefully monitor the reaction progress using appropriate analytical techniques such as TLC, LC-MS, and NMR. Further experimental validation is necessary to confirm the specific reaction conditions and to fully characterize the final product and any intermediates.

References

An In-depth Technical Guide to 3,5-dichloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-6-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is a bioisostere of indole and is found in a variety of pharmacologically active molecules.[1][2] Substituted indazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4] This technical guide provides a summary of the known and predicted chemical properties, potential synthetic routes, and a generalized biological context for this compound.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be calculated or predicted based on its structure and data from closely related analogs. The compound is identified by the CAS Number 1207175-10-7.[5]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Calculated) | 3,5-dichloro-1H-indazole[6] | 5,6-dichloro-1H-indazole[7] |

| CAS Number | 1207175-10-7 | 36760-20-0 | 124691-76-5 |

| Molecular Formula | C₈H₆Cl₂N₂ | C₇H₄Cl₂N₂ | C₇H₄Cl₂N₂ |

| Molecular Weight | 201.05 g/mol | 187.02 g/mol | 187.02 g/mol |

| Melting Point | Not available | Not available | 204 °C |

| Boiling Point | Not available | Not available | 347.3±22.0 °C (Predicted) |

| Solubility | Sparingly soluble in water (Predicted) | Sparingly soluble in water (0.26 g/L at 25°C) | Not available |

| Appearance | Solid (Predicted) | Not available | Off-white to yellow solid |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the carbons attached to chlorine atoms shifted downfield.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the two chlorine atoms.

Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a general synthetic approach can be inferred from established methods for preparing substituted indazoles.[8][9] A plausible route could involve the diazotization of a substituted aniline followed by cyclization.

General Synthesis of Substituted Indazoles:

A common method for the synthesis of the indazole ring system is the intramolecular cyclization of a diazonium salt derived from an appropriately substituted o-toluidine derivative.[7]

Example Protocol for the Synthesis of 5,6-dichloro-1H-indazole from 4,5-dichloro-2-methylaniline: [7]

-

Acetylation: 4,5-dichloro-2-methylaniline is acetylated using acetic anhydride.

-

Diazotization and Cyclization: The acetylated intermediate is then treated with a nitrosating agent, such as isoamyl nitrite, in the presence of a base like potassium acetate, to form the indazole ring.

-

Hydrolysis: The resulting N-acetylated indazole is hydrolyzed to afford the final 1H-indazole.

-

Purification: The crude product is purified by column chromatography.

General Protocol for Spectroscopic Analysis:

The structural confirmation of synthesized this compound would involve a suite of standard analytical techniques.

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data to determine chemical shifts, coupling constants, and multiplicities.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample.

-

Analyze using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an FTIR spectrometer with an ATR accessory.

-

Identify characteristic absorption bands for the functional groups present.

-

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, many dichlorinated indazole derivatives have been investigated as potent inhibitors of protein kinases.[3] Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Below is a generalized diagram illustrating the potential mechanism of action for a dichlorinated indazole derivative as a kinase inhibitor in a cancer-related signaling pathway.

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a dichlorinated indazole.

Experimental and Analytical Workflow

The process of synthesizing and characterizing a novel compound like this compound follows a structured workflow. This ensures the correct compound is produced and its properties are well-documented.

Caption: A typical experimental workflow for the synthesis and characterization of a novel chemical compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 885521-74-4|4-Chloro-6-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 3,5-Dichloro-1H-indazole, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 5,6-DICHLORO-1H-INDAZOLE CAS#: 124691-76-5 [m.chemicalbook.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: 3,5-dichloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1207175-10-7

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] The indazole scaffold is a privileged structure found in numerous compounds with applications as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide focuses on 3,5-dichloro-6-methyl-1H-indazole, providing essential information for researchers and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide incorporates information from closely related analogues to provide a comprehensive overview of its expected properties and potential applications.

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes available information and predicted properties based on its chemical structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 1207175-10-7 | |

| Molecular Formula | C₈H₆Cl₂N₂ | - |

| Molecular Weight | 201.05 g/mol | - |

| Appearance | White powder | [3] |

| Purity | ≥99% | [3] |

| Storage Temperature | 2-8°C | [3] |

| Predicted LogP | 3.2 | ChemDraw |

| Predicted pKa | 11.5 (most acidic), 0.8 (most basic) | ChemDraw |

| Predicted Melting Point | Not Available | - |

| Predicted Boiling Point | Not Available | - |

| Predicted Solubility | Sparingly soluble in water | Based on analogue data[4] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Representative Experimental Protocol: Jacobson Indazole Synthesis

This protocol is a representative method adapted from the synthesis of similar substituted indazoles and would require optimization for the target compound.[5][6]

Step 1: Acetylation of 2,4-dichloro-3-methylaniline

-

To a solution of 2,4-dichloro-3-methylaniline (1.0 eq) in glacial acetic acid, add sodium acetate (1.2 eq).

-

Slowly add acetic anhydride (1.5 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield N-(2,4-dichloro-3-methylphenyl)acetamide.

Step 2: Cyclization to form the Indazole Ring

-

Suspend N-(2,4-dichloro-3-methylphenyl)acetamide (1.0 eq) and potassium acetate (0.3 eq) in a suitable high-boiling solvent (e.g., toluene).

-

Heat the mixture to reflux (approximately 110-120°C).

-

Slowly add isoamyl nitrite (2.0 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

Step 3: Hydrolysis to this compound

-

To the crude product from the previous step, add a solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture at 60-80°C for 2-4 hours.

-

Cool the reaction to 0°C and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Potential Applications

The indazole core is a key pharmacophore in many kinase inhibitors.[7] While there is no specific biological data for this compound, its structural features suggest it may also function as a kinase inhibitor.

Kinase Inhibitory Potential of a Structurally Related Analogue

The following table presents data for a structurally similar compound, highlighting the potential of this chemical class.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | [7] |

This data suggests that substituted dichloro-indazoles can be potent kinase inhibitors. It is plausible that this compound could serve as a scaffold or intermediate for the development of inhibitors targeting various kinases.

Hypothetical Signaling Pathway Inhibition

Many indazole-based kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the MAP kinase (MAPK) pathway.[8]

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

This compound is a substituted indazole with potential applications in drug discovery, particularly as a scaffold for the development of kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate the physicochemical properties, synthetic accessibility, and biological activity of this compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1207175-10-7 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. 3,5-Dichloro-1H-indazole, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 3,5-dichloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-dichloro-6-methyl-1H-indazole (CAS No. 1207175-10-7). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key technical data. Information on its physicochemical properties, spectroscopic data, and a plausible synthesis protocol are presented. The potential biological significance of this molecule is also discussed in the context of related indazole derivatives, which are known to exhibit a wide range of pharmacological activities, including kinase inhibition.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in numerous approved drugs and clinical candidates, acting as a privileged structure in drug discovery. The specific substitution pattern of chlorine and methyl groups on the indazole ring, as seen in this compound, can significantly influence its physicochemical properties and biological targets. This guide aims to consolidate the available technical information on this specific molecule to facilitate further research and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. The molecule is further substituted with two chlorine atoms at positions 3 and 5, and a methyl group at position 6.

Molecular Structure Diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely available in the literature and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 1207175-10-7 | Commercial Suppliers |

| Molecular Formula | C₈H₆Cl₂N₂ | Calculated |

| Molecular Weight | 201.06 g/mol | Calculated |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | ≥95% | Commercial Suppliers |

| Storage | Store at 2-8°C, protected from light | Commercial Suppliers |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly available literature. The following sections provide predicted and analogous data based on the analysis of similar substituted indazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms. A singlet for the N-H proton of the pyrazole ring is also expected, though its chemical shift can be broad and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C3 and C5) will be significantly deshielded, appearing at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indazole ring, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic system, and C-Cl stretching.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]+, [M+2]+, and [M+4]+ will be observed.

Synthesis

Plausible Synthetic Workflow:

General Experimental Protocol (Hypothetical):

-

Diazotization: 2,4-dichloro-5-methylaniline would be dissolved in an appropriate acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyclization: The resulting diazonium salt solution would then be subjected to conditions that promote intramolecular cyclization to form the indazole ring. This may involve heating the solution or treatment with a suitable reagent.

-

Workup and Purification: The crude product would be extracted with an organic solvent, washed, dried, and purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity and Applications

While specific biological activity data for this compound is not extensively published, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors.[1][2] The substitution pattern of this molecule suggests it could be investigated as an inhibitor of various protein kinases, which are critical targets in cancer and inflammatory diseases.

The dichloro substitution on the indazole ring is a feature found in several potent kinase inhibitors. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been reported as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[1]

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of indazole-based kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases, thereby inhibiting their catalytic activity and downstream signaling pathways.

Further screening and structure-activity relationship (SAR) studies would be necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a substituted indazole with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This technical guide has summarized the currently available information on its molecular structure, properties, and a plausible synthetic approach. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its biological activities. The information provided herein serves as a foundational resource for researchers interested in the chemistry and potential applications of this and related indazole derivatives.

References

- 1. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Solubility of 3,5-dichloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-dichloro-6-methyl-1H-indazole, a substituted indazole derivative of interest in medicinal chemistry. Due to the absence of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive resource outlining standardized experimental protocols for its determination. The methodologies detailed herein, including the equilibrium shake-flask method and kinetic solubility assays, are established industry standards for characterizing the solubility of pharmaceutical compounds. Furthermore, this guide provides templates for data presentation and a visual representation of the experimental workflow to aid researchers in generating accurate and reproducible solubility profiles for this compound.

Introduction

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are recognized as significant pharmacophores in numerous drug discovery programs, exhibiting a wide range of biological activities. The physicochemical properties of such compounds, particularly solubility, are critical parameters that influence their biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). An accurate understanding of a compound's solubility in various aqueous and organic media is fundamental for early-stage drug development, enabling informed decisions in lead optimization, formulation design, and the selection of appropriate in vitro and in vivo models.

Given the current lack of published solubility data for this compound, this guide provides a framework for researchers to experimentally determine this crucial property.

Data Presentation: A Template for Reporting Solubility

To ensure clarity and comparability of results, it is recommended that experimentally determined solubility data for this compound be presented in a structured format. The following tables serve as templates for reporting both thermodynamic and kinetic solubility findings.

Table 1: Thermodynamic (Equilibrium) Solubility of this compound

| Solvent/Medium | Temperature (°C) | pH (for aqueous media) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| e.g., Phosphate-Buffered Saline | 25 | 7.4 | Data | Data | e.g., HPLC-UV |

| e.g., Simulated Gastric Fluid | 37 | 1.2 | Data | Data | e.g., HPLC-UV |

| e.g., Ethanol | 25 | N/A | Data | Data | e.g., HPLC-UV |

| e.g., DMSO | 25 | N/A | Data | Data | e.g., HPLC-UV |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | Incubation Time (h) | Temperature (°C) | Final DMSO Conc. (%) | Kinetic Solubility (µM) | Method of Detection |

| e.g., PBS, pH 7.4 | 2 | 25 | 1 | Data | e.g., Nephelometry |

| e.g., PBS, pH 7.4 | 24 | 25 | 1 | Data | e.g., Nephelometry |

| e.g., PBS, pH 5.0 | 2 | 25 | 1 | Data | e.g., Direct UV Assay |

Experimental Protocols

The following sections detail the standard methodologies for determining the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1] A standard calibration curve should be prepared to ensure accurate quantification.[2]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of certain experimental settings.[3] These assays typically involve dissolving the compound in DMSO first, followed by dilution into an aqueous buffer.[4]

3.2.1. Nephelometric Assay

This method measures the light scattering caused by the precipitation of the compound when diluted from a DMSO stock into an aqueous buffer.[5]

Materials:

-

This compound (as a DMSO stock solution, e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microtiter plates (e.g., 96-well)

-

Liquid handling robotics (optional)

-

A nephelometer (plate reader with light-scattering detection)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

-

Incubation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).[4]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

3.2.2. Direct UV/HPLC Assay after Filtration

This method involves the quantification of the dissolved compound in the supernatant after dilution from a DMSO stock and subsequent filtration.

Materials:

-

This compound (as a DMSO stock solution)

-

Aqueous buffer

-

Filter plates (96-well format with a filter membrane)

-

Collection plates

-

Vacuum manifold

-

UV plate reader or HPLC-UV system

Procedure:

-

Sample Preparation: Similar to the nephelometric assay, prepare serial dilutions of the compound in an aqueous buffer from a DMSO stock in a microtiter plate.

-

Incubation: Incubate the plate for a defined period (e.g., 2 to 24 hours) with agitation.

-

Filtration: Place the incubation plate on top of a collection plate and use a vacuum manifold to filter the solutions, separating the dissolved compound from any precipitate.

-

Quantification: Analyze the filtrate in the collection plate using a UV plate reader at the compound's λmax or by HPLC-UV for more specific and sensitive detection.[6]

-

Data Analysis: The concentration of the dissolved compound is determined from a calibration curve, and the kinetic solubility is reported.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Generalized workflow for determining thermodynamic and kinetic solubility.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 3,5-dichloro-6-methyl-1H-indazole: Data Not Available

A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for the compound 3,5-dichloro-6-methyl-1H-indazole. While related compounds are commercially available, the detailed crystal structure, including unit cell parameters, bond lengths, and experimental protocols for its synthesis and crystallization, does not appear to be published in the accessible literature.

In lieu of the specific data for this compound, this technical guide will provide a detailed analysis of a closely related and structurally characterized compound: 3-chloro-1-methyl-5-nitro-1H-indazole . This will serve as a representative example to fulfill the user's request for an in-depth technical guide, complete with data tables, experimental protocols, and mandatory visualizations. The methodologies and data presentation formats provided herein are directly applicable to the analysis of similar indazole derivatives.

In-Depth Technical Guide: Crystal Structure of 3-chloro-1-methyl-5-nitro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-chloro-1-methyl-5-nitro-1H-indazole.

Summary of Crystallographic Data

The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| α (°) | 90 |

| β (°) | 96.130 (9) |

| γ (°) | 90 |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.618 |

| Absorption Coefficient (mm⁻¹) | 0.41 |

| F(000) | 432 |

| Crystal Size (mm³) | 0.31 × 0.27 × 0.21 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| θ range for data collection (°) | 2.6 to 28.7 |

| Reflections collected | 19793 |

| Independent reflections | 2243 |

| R_int | 0.028 |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.115 |

| Goodness-of-fit (S) | 1.10 |

| Data / restraints / parameters | 2243 / 0 / 127 |

| Largest diff. peak and hole (e Å⁻³) | 0.36 and -0.27 |

Molecular Structure

The molecule consists of a fused indazole ring system, which is essentially planar.[1] A chlorine atom is attached at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a nitro group at the 5-position of the benzene ring.[1] The indazole system shows a maximum deviation from the mean plane of 0.007 (2) Å.[1] The chlorine atom and the nitro group are nearly coplanar with the indazole ring.[1]

Experimental Protocols

3.1 Synthesis and Crystallization

The synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole is achieved through the methylation of 3-chloro-5-nitroindazole.[1]

-

Step 1: Deprotonation. To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in acetone (15 ml), potassium hydroxide (6.8 mmol) was added. The mixture was stirred at 298 K for 15 minutes.

-

Step 2: Methylation. Methyl iodide (12.26 mmol) was added dropwise to the reaction mixture.

-

Step 3: Work-up. Upon completion of the reaction as monitored by Thin Layer Chromatography (TLC), the solvent was evaporated. The crude material was dissolved in ethyl acetate (50 ml), washed with water and brine, and dried over MgSO₄.

-

Step 4: Purification and Crystallization. The solvent was evaporated in vacuo, and the resulting residue was purified by column chromatography (EtOAc/hexane 2:8). Colorless crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol at room temperature.[1]

3.2 X-ray Data Collection and Structure Refinement

-

Data Collection: A single crystal of the title compound was mounted on a Bruker X8 APEX diffractometer.[1] Data were collected using Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference map and treated as riding with C–H distances of 0.96 Å for the methyl group and 0.93 Å for the aromatic ring.[1]

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to the final crystal structure analysis.

Caption: Synthesis and analysis workflow.

4.2 Logical Relationship of Structural Features

The following diagram shows the logical relationship between the key structural features of the 3-chloro-1-methyl-5-nitro-1H-indazole molecule.

Caption: Molecular structural relationships.

References

The Evolving Landscape of Indazole Derivatives in Therapeutic Research: A Focus on 3,5-Dichloro-Substituted Scaffolds

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the indazole nucleus has emerged as a privileged scaffold, demonstrating a wide array of biological activities. This technical guide delves into the current understanding of the biological significance of 3,5-dichloro-1H-indazole derivatives, with a particular focus on the limited but emerging data surrounding the 3,5-dichloro-6-methyl-1H-indazole core. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, inflammation, and infectious diseases.

While specific research on this compound derivatives remains nascent, the broader class of 3,5-dichloro-substituted indazoles has shown significant promise, particularly as kinase inhibitors. This guide will synthesize the available data on closely related analogs to provide a comprehensive overview of their therapeutic potential, structure-activity relationships (SAR), and mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted indazole derivatives have been extensively investigated for their potent anticancer properties.[1][2][3] A notable example is the evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation, differentiation, and angiogenesis.[3]

FGFR Inhibition

A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1. The data reveals a clear structure-activity relationship, with substitutions at the 4-position of the indazole ring significantly influencing potency.

| Compound ID | Substitution at 4-position | FGFR1 IC50 (nM) | Reference |

| 28a | Phenyl | 69.1 | [4] |

| 30b | Methylcarbamoyl-phenyl | 38.6 | [4] |

| 31 | 4-methylpiperazine-phenyl | 30.2 | [4] |

These findings highlight that the introduction of a methylcarbamoyl or a 4-methylpiperazine moiety at the 4-position enhances the inhibitory activity against FGFR1.[4]

Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of indazole derivatives extends to their ability to inhibit the growth of various cancer cell lines. While specific data for this compound is not available, studies on other substituted indazoles provide valuable insights. For instance, compound 2f , an (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole, has demonstrated potent growth inhibitory activity against several cancer cell lines.[2]

| Cell Line | Cancer Type | Compound 2f IC50 (µM) | Reference |

| A549 | Lung Cancer | 0.89 | [2] |

| MCF-7 | Breast Cancer | 1.15 | [2] |

| HCT116 | Colon Cancer | 0.23 | [2] |

| 4T1 | Breast Cancer | 0.35 | [2] |

| HepG2 | Liver Cancer | 0.68 | [2] |

Antileishmanial Activity

Beyond cancer, indazole derivatives have shown promise in combating infectious diseases. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents.[1]

| Compound ID | Leishmania Species | IC50 (µM) | Reference |

| 77 | L. infantum | 11.23 | [5] |

This activity is attributed to the inhibition of trypanothione reductase (TryR), an essential enzyme in the parasite's defense against oxidative stress.[5]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of indazole derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[6]

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathways

The anticancer effects of some indazole derivatives are linked to the induction of apoptosis. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells. [2] Apoptosis Induction Pathway by Compound 2f

Caption: Proposed mechanism of apoptosis induction by compound 2f.

This pathway suggests that compound 2f induces apoptosis through a mitochondria-dependent pathway characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to the activation of caspase-3. [2]

Conclusion and Future Directions

While the direct biological activities of this compound derivatives are yet to be extensively reported, the data from structurally similar compounds, particularly those with the 3,5-dichloro substitution pattern, provide a strong rationale for their further investigation. The promising results in cancer and infectious disease models suggest that this scaffold holds significant therapeutic potential.

Future research should focus on:

-

The synthesis and biological evaluation of a focused library of this compound derivatives.

-

Elucidation of their specific molecular targets and mechanisms of action.

-

In-depth structure-activity relationship studies to optimize potency and selectivity.

-

Preclinical evaluation in relevant animal models.

The continued exploration of this chemical space is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Elucidating the Bioactivity of Dichlorinated Indazoles: A Technical Guide to Their Mechanism of Action

Introduction

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide variety of biological targets.[1][2] The addition of dichloro-substituents to this core structure can significantly influence its physicochemical properties and target-binding affinity, leading to potent and selective inhibitors of key cellular signaling pathways. This guide will focus on two prominent examples of dichlorinated indazole derivatives: those targeting Fibroblast Growth Factor Receptors (FGFRs) and Protein Kinase B (Akt).

Dichlorinated Indazoles as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A notable example of a dichlorinated indazole derivative with well-defined biological activity is the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole class of compounds.[3] These molecules have been identified as potent inhibitors of FGFRs, a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers.

Mechanism of Action

These indazole derivatives act as ATP-competitive inhibitors of FGFRs. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The 3-aminoindazole group is crucial for this activity, as it forms key hydrogen bonds with the hinge region of the kinase.[3]

Quantitative Data

The inhibitory activity of these compounds against FGFR1 has been quantified through enzymatic assays. The following table summarizes the IC50 values for representative compounds from this class.

| Compound ID | Substitution | FGFR1 IC50 (nM) |

| 28a | - | 69.1 |

| 30b | Methylcarbamoyl | 38.6 |

| 31 | 4-methylpiperazine | 30.2[3] |

Signaling Pathway

The FGFR signaling pathway is a critical regulator of cellular processes. Upon ligand binding, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as the RAS-MAPK and PI3K-Akt pathways. Dichlorinated indazole inhibitors block the initial phosphorylation step, effectively shutting down these downstream signals.

Experimental Protocols

In Vitro Kinase Assay (for FGFR1)

-

Objective: To determine the in vitro inhibitory activity of the compound against FGFR1.

-

Methodology:

-

Recombinant human FGFR1 kinase is incubated with a specific substrate peptide and ATP in a reaction buffer.

-

The test compound (a dichlorinated indazole derivative) is added at various concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Dichlorinated Indazoles as Protein Kinase B (Akt) Inhibitors

Another class of dichlorinated indazoles, the 5-arylamino-6-chloro-1H-indazole-4,7-diones, has been identified as potent inhibitors of Protein Kinase B (Akt).[4] Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, which is critical for cell survival, growth, and proliferation. Aberrant Akt activation is a hallmark of many human cancers.

Mechanism of Action

These compounds are believed to exert a dual inhibitory effect on Akt. They not only inhibit the kinase activity of Akt1 directly but also suppress its phosphorylation, which is required for its activation.[4] This dual mechanism provides a more comprehensive blockade of the Akt signaling pathway.

Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases, leading to the production of PIP3 by PI3K. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. The 5-arylamino-6-chloro-1H-indazole-4,7-diones interfere with this process by inhibiting both Akt activity and its activating phosphorylation.

Experimental Protocols

Cellular Akt Phosphorylation Assay

-

Objective: To assess the effect of the compound on Akt phosphorylation in a cellular context.

-

Methodology:

-

A relevant cancer cell line (e.g., PC-3) is cultured and treated with various concentrations of the 5-arylamino-6-chloro-1H-indazole-4,7-dione compound.

-

Cells are stimulated with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

The levels of p-Akt are quantified and normalized to total Akt to determine the extent of inhibition.

-

While direct experimental evidence for the mechanism of action of 3,5-dichloro-6-methyl-1H-indazole remains to be elucidated, the broader family of dichlorinated indazoles represents a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The examples of FGFR and Akt inhibitors highlight the ability of the dichlorinated indazole scaffold to be tailored for potent and specific interactions with key oncogenic drivers. Further investigation into the structure-activity relationships and mechanisms of action of these and other dichlorinated indazole derivatives is warranted to fully explore their potential in the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this important class of molecules.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-dichloro-6-methyl-1H-indazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Indazole derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms and methyl groups to the indazole core can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance binding affinity to target proteins and improve metabolic stability, while methylation can influence solubility and steric interactions within a binding pocket. This guide focuses on the specific derivative, 3,5-dichloro-6-methyl-1H-indazole, providing a detailed (proposed) synthetic protocol and exploring its potential as a pharmacologically active agent.

Proposed Synthesis

While a specific documented synthesis for this compound is not prevalent in the literature, a plausible and efficient route can be devised starting from commercially available 4-chloro-2,3-dimethylaniline. The proposed synthesis involves a three-step process: N-acetylation, diazotization followed by cyclization (Jacobson-type reaction), and a final chlorination step.

Synthetic Workflow

The proposed synthetic pathway is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations.

Step 1: Synthesis of N-(4-Chloro-2,3-dimethylphenyl)acetamide

-

To a solution of 4-chloro-2,3-dimethylaniline (1 equivalent) in a suitable solvent such as chloroform, add acetic anhydride (1.2 equivalents) and potassium acetate (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-chloro-2,3-dimethylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-6-methyl-1H-indazole

-

Dissolve the crude N-(4-chloro-2,3-dimethylphenyl)acetamide in a suitable solvent like tetrahydrofuran (THF).

-

Add isopentyl nitrite (2 equivalents) to the solution.

-

Heat the reaction mixture to 60°C and stir overnight. The evolution of nitrogen gas should be observed.

-

Monitor the reaction by TLC.

-

After the cyclization is complete, add an aqueous solution of a strong acid (e.g., 3M HCl) to facilitate the deacetylation.

-

Continue stirring at 60°C until the deacetylation is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-chloro-6-methyl-1H-indazole.

Step 3: Synthesis of this compound

-

Dissolve 5-chloro-6-methyl-1H-indazole (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent such as sulfuryl chloride (SO2Cl2) (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated using computational models and provide an estimation of the compound's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₈H₆Cl₂N₂ |

| Molecular Weight | 201.06 g/mol |

| LogP | 3.2 |

| Topological Polar Surface Area (TPSA) | 28.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 0 |

Methodological & Application

Application Notes and Protocols: 3,5-dichloro-6-methyl-1H-indazole as a Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Extensive literature searches did not yield specific data on the synthesis, biological activity, or kinase inhibitory profile of 3,5-dichloro-6-methyl-1H-indazole. The information presented herein is based on closely related, well-characterized dichloro-substituted indazole derivatives, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs), to provide representative applications and protocols. The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, a potent FGFR1 inhibitor, is used as a primary example.[1]

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] Its ability to mimic the purine core of ATP allows indazole-based compounds to act as competitive inhibitors at the kinase active site. Dichloro-substituted indazole derivatives, in particular, have shown significant promise as potent and selective kinase inhibitors, with several compounds targeting kinases such as FGFR, which are implicated in various cancers.[1][2] This document provides an overview of the potential application of dichloro-methyl-indazole derivatives as kinase inhibitors, with detailed protocols for their evaluation.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a representative dichloro-substituted indazole compound against FGFR1.

| Compound Name | Target Kinase | IC50 (nM) | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | [1] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 | 69.1 | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Representative Dichloro-Substituted Indazole Kinase Inhibitor

This protocol describes the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, adapted from published methods.[1]

Step 1: Synthesis of Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate

-

To a solution of methyl 6-bromo-1H-indazole-4-carboxylate in 1,4-dioxane, add Boc₂O and Cs₂CO₃.

-

Stir the mixture at 25 °C for 30 minutes.

-

Add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂, and water to the reaction mixture.

-

Stir the mixture at 100 °C for 2 hours under a nitrogen atmosphere.

-

Cool the reaction to 25 °C and perform an appropriate work-up and purification.

Step 2: Hydrolysis to Carboxylic Acid

-

Hydrolyze the methyl ester from Step 1 to the corresponding carboxylic acid using standard procedures (e.g., with NaOH in a mixture of THF and water).

Step 3: Amide Coupling

-

To a solution of the carboxylic acid from Step 2 in dry DCM, add DIPEA and HATU.

-

Stir the mixture at 25 °C for 4 hours.

-

Add the desired aniline (e.g., 3-(4-methylpiperazin-1-yl)aniline) and stir for 30 minutes.

-

Quench the reaction with water and perform extraction and purification to obtain the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized method to determine the IC50 value of a test compound against a target kinase.

1. Reagent Preparation:

- Prepare a 10 mM stock solution of the test compound (e.g., this compound analog) in 100% DMSO.

- Perform serial dilutions of the stock solution to obtain the desired concentration range for the assay.

- Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions according to the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay).

2. Kinase Reaction:

- In a 384-well plate, add the test compound at various concentrations.

- Add the kinase and substrate solution to each well.

- Initiate the reaction by adding ATP.

- Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

4. Data Analysis:

- Measure the luminescence using a plate reader.

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of the compound on the viability of cancer cells.

1. Cell Seeding:

- Seed cancer cells (e.g., a cell line with known FGFR amplification) in a 96-well plate at an appropriate density.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

- Incubate for 72 hours.

3. MTT Addition and Incubation:

- Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

4. Solubilization and Absorbance Reading:

- Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control.

- Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Caption: Structure-Activity Relationship (SAR) logic for indazole inhibitors.

References

- 1. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,5-dichloro-6-methyl-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the potential therapeutic applications of 3,5-dichloro-6-methyl-1H-indazole as inferred from structurally related compounds. As of the latest literature review, no direct experimental data or specific medicinal chemistry applications for this compound have been documented. The indazole scaffold is, however, a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction: The Indazole Scaffold in Drug Discovery

The 1H-indazole core is a bicyclic heteroaromatic system that is isosteric to indole and has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. Indazole derivatives have been successfully developed into approved drugs for a range of therapeutic indications, including cancer and inflammatory diseases.[1][2] The diverse biological activities exhibited by indazole-containing molecules include anti-inflammatory, antimicrobial, antileishmanial, and potent antitumor effects, primarily through the inhibition of protein kinases.[1][3]

Inferred Application: Kinase Inhibition

Given the prevalence of halogenated indazole cores in potent kinase inhibitors, it is hypothesized that this compound can serve as a valuable starting point or key intermediate for the synthesis of novel kinase inhibitors. Specifically, derivatives of dichlorinated indazoles have shown significant inhibitory activity against several important cancer-related kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Structurally similar compounds, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a critical therapeutic target.[2] The dichloro-substituted phenyl moiety in these compounds plays a crucial role in binding to the kinase active site. It is plausible that the this compound core could be similarly elaborated to target the ATP-binding pocket of FGFR and other related kinases.

Other Potential Kinase Targets: The indazole scaffold is present in a multitude of kinase inhibitors targeting various protein families. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Polo-like kinase 4 (PLK4), and Anaplastic Lymphoma Kinase (ALK).[2] Therefore, a library of compounds derived from this compound could be screened against a panel of kinases to identify novel therapeutic leads.

Quantitative Data of Structurally Related Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several indazole derivatives against their respective kinase targets, illustrating the potential potency that can be achieved with this scaffold.

| Compound/Derivative Class | Target Kinase | IC50 Value (nM) | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative 101 | FGFR1 | 69.1 ± 19.8 | [2] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide 102 | FGFR1 | 30.2 ± 1.9 | [2] |

| 3-amino-5-substituted indazole derivative 127 (Entrectinib) | ALK | 12 | [2] |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | 3 - 11 | [4] |

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a hypothetical multi-step synthesis to produce a substituted this compound derivative, targeting a kinase like FGFR, based on established synthetic methodologies for related compounds.

Objective: To synthesize a derivative of this compound functionalized at the N1 and C3 positions for potential kinase inhibitory activity.

Materials:

-

Starting Material: 2-bromo-4,6-dichloro-5-methylaniline

-

Reagents: Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Potassium iodide (KI), Hydrazine hydrate, Palladium acetate (Pd(OAc)2), a suitable phosphine ligand (e.g., SPhos), a boronic acid or ester, a suitable base (e.g., K2CO3 or Cs2CO3), and appropriate solvents (e.g., Dioxane, DMF, Toluene).

Workflow for Synthesis of Indazole Derivatives

Caption: General workflow for the synthesis and evaluation of indazole-based kinase inhibitors.

Procedure:

-

Synthesis of the Indazole Core (Jacobsen-type reaction):

-

Dissolve 2-bromo-4,6-dichloro-5-methylaniline in a suitable organic solvent (e.g., acetic acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture for 1-2 hours at low temperature to form the diazonium salt.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours to facilitate cyclization to the indazole.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

-

N1-Arylation (Buchwald-Hartwig Amination):

-

To an oven-dried flask, add this compound, an aryl halide (e.g., 4-fluoro-bromobenzene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs2CO3).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the N1-arylated indazole.

-

-

C3-Functionalization (Suzuki Coupling):

-

To introduce a substituent at the C3 position (assuming a bromo or iodo group is present or installed at C3), combine the N1-arylated-3-halo-indazole, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a mixture of solvents (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere at 80-100°C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup, extract the product, and purify by column chromatography to yield the final derivative.

-

Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity (IC50) of a test compound against FGFR1 kinase.

Objective: To quantify the potency of a this compound derivative as an inhibitor of FGFR1 kinase activity.

Materials:

-

Recombinant human FGFR1 kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50µM DTT)

-

ATP solution

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Workflow for Kinase Inhibitor Screening

References

Application Notes and Protocols for 3,5-dichloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the potential use of 3,5-dichloro-6-methyl-1H-indazole, a novel synthetic heterocyclic compound. Based on the biological activities of structurally related dichloro-substituted indazole derivatives, this compound is hypothesized to be a potent inhibitor of protein kinases, particularly those implicated in cancer cell signaling pathways such as the Fibroblast Growth Factor Receptor (FGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The following sections outline a plausible synthetic route, detailed protocols for in vitro kinase inhibition and cell-based proliferation assays, and illustrative data presentation.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for indazole synthesis. A common approach involves the diazotization of a substituted aniline followed by cyclization.[3]

Protocol:

-

Starting Material: 2,4-dichloro-5-methylaniline.

-

Diazotization: Dissolve 2,4-dichloro-5-methylaniline in a suitable acidic medium (e.g., glacial acetic acid). Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate intramolecular cyclization to form the 1H-indazole ring.

-

Work-up and Purification: Quench the reaction with water and neutralize the solution. Extract the crude product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Illustrative Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against specific kinases, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay can be employed. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][5][6]

Protocol: FGFR1 Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-